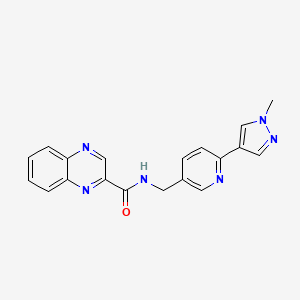

![molecular formula C17H22N2O4S B2723329 (Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-63-1](/img/structure/B2723329.png)

(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate” is a complex organic molecule. It contains a benzo[d]thiazol-3(2H)-yl moiety, which is a heterocyclic aromatic compound containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . The compound also has a methoxy group (OCH3), a pivaloylimino group (C(CH3)3C=NH), and an ethyl acetate group (CH3COOCH2CH3).

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]thiazol-3(2H)-yl moiety would contribute to the aromaticity of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[d]thiazol derivatives are known to undergo various chemical reactions . They can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction, and their boron moiety can be converted into a broad range of functional groups .Aplicaciones Científicas De Investigación

Highly Selective Fluorimetric Sensor for Metal Ions

A study by Wagh et al. (2015) introduced a chemosensor based on a benzothiazole-derived receptor, similar in structure to the compound , designed for the selective detection of Cu2+ and Hg2+ ions in semi-aqueous media. The receptor exhibited significant fluorescence quenching upon interaction with these metal ions due to an internal charge transfer mechanism facilitated by the benzothiazole unit. Molecular docking studies further elucidated the nature of interactions, suggesting potential applications in environmental monitoring and chemical analysis (Wagh et al., 2015).

Synthesis and Molecular Modelling of Aldose Reductase Inhibitors

Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, demonstrating potent inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. These derivatives, including those structurally related to the specified compound, were evaluated for their potential as novel drugs to treat diabetic complications, showcasing the therapeutic applications of benzothiazole derivatives in addressing chronic diseases (Ali et al., 2012).

Encapsulation in Zeolite for Catalytic Applications

Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, structurally akin to the discussed compound, in zeolite Y. This encapsulated catalyst demonstrated efficient and reusable properties for the oxidation of primary alcohols and hydrocarbons, highlighting its potential in sustainable chemistry and industrial applications (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, demonstrating moderate antimicrobial activity against several bacteria and fungi. The study suggests potential applications of such compounds in developing new antimicrobial agents, indicating the broader pharmaceutical relevance of benzothiazole derivatives (Vinusha et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-6-23-14(20)10-19-12-8-7-11(22-5)9-13(12)24-16(19)18-15(21)17(2,3)4/h7-9H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPHWNZGNJVGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2723247.png)

![4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2723249.png)

![2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2723250.png)

![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2723258.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2723260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2723261.png)

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2723266.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2723268.png)